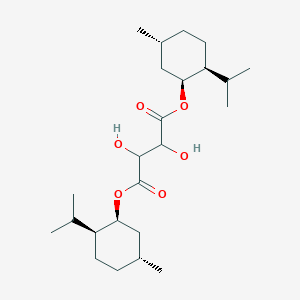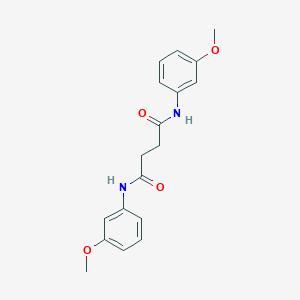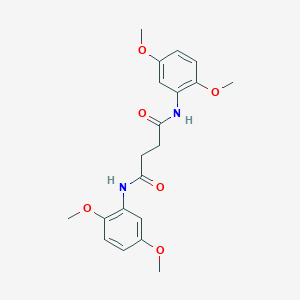![molecular formula C33H46N6O6 B322963 N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE](/img/structure/B322963.png)
N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydrazino, oxobutanoyl, and dimethylanilino groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE involves multiple steps. The initial step typically includes the preparation of intermediate compounds through reactions such as acylation, hydrazination, and condensation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity levels for industrial applications.
化学反应分析
Types of Reactions
N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The hydrazino and anilino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are crucial for the successful execution of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of various substituted derivatives.
科学研究应用
N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
- N-(2,5-DIMETHYLPHENYL)-3-{N'-[8-(N'-{3-[(2,5-DIMETHYLPHENYL)CARBAMOYL]PROPANOYL}HYDRAZINECARBONYL)OCTANOYL]HYDRAZINECARBONYL}PROPANAMIDE shares similarities with other hydrazino and oxobutanoyl-containing compounds.
- Compounds such as this compound exhibit similar chemical reactivity and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C33H46N6O6 |
|---|---|
分子量 |
622.8 g/mol |
IUPAC 名称 |
4-[2-[9-[2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazinyl]-9-oxononanoyl]hydrazinyl]-N-(2,5-dimethylphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C33H46N6O6/c1-22-12-14-24(3)26(20-22)34-28(40)16-18-32(44)38-36-30(42)10-8-6-5-7-9-11-31(43)37-39-33(45)19-17-29(41)35-27-21-23(2)13-15-25(27)4/h12-15,20-21H,5-11,16-19H2,1-4H3,(H,34,40)(H,35,41)(H,36,42)(H,37,43)(H,38,44)(H,39,45) |
InChI 键 |
LQKCXUMSNVJHGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)CCC(=O)NC2=C(C=CC(=C2)C)C |
规范 SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)CCC(=O)NC2=C(C=CC(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-ethoxyphenyl)-4-[2-({2-nitrophenyl}sulfonyl)hydrazino]-4-oxobutanamide](/img/structure/B322880.png)
![4-[2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B322882.png)
![N-(4-ethoxyphenyl)-4-[2-(3-hydroxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B322883.png)
![N-(4-ethoxyphenyl)-4-oxo-4-[2-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]butanamide](/img/structure/B322884.png)
![3-bromo-N-{2-[(3-bromo-4-methoxybenzoyl)amino]-1-methylethyl}-4-methoxybenzamide](/img/structure/B322885.png)
![Ethyl 4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoate](/img/structure/B322887.png)
![Ethyl 4-{2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazino}-4-oxobutanoate](/img/structure/B322888.png)

![4-[2,2-dicyano-1-(3-nitrophenyl)ethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B322891.png)
![Ethyl 4-[2-(4-methoxybenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B322892.png)
![N,N'-BIS[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANEDIAMIDE](/img/structure/B322896.png)


![PROPYL 4-(3-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE](/img/structure/B322901.png)
